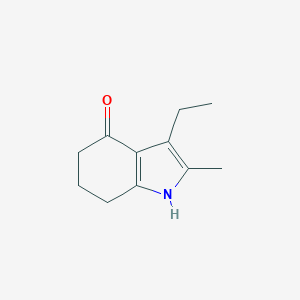

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

説明

特性

IUPAC Name |

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUQNFAPFIHYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)CCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210054 |

Source

|

| Record name | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6116-76-3 |

Source

|

| Record name | 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6116-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006116763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6116-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5GDR8N9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic organic compound with the chemical formula C₁₁H₁₅NO. It belongs to the tetrahydroindolone class of compounds, which are characterized by a fused pyrrole and cyclohexanone ring system. This compound is a notable intermediate in the synthesis of the antipsychotic drug Molindone. The tetrahydroindolone core is a significant pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antipsychotic, GABAA agonistic, and Hsp90 inhibitory effects. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the following computed properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem[1] |

| Molecular Weight | 177.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6116-76-3 | PubChem[1] |

| Canonical SMILES | CCC1=C(NC2=C1C(=O)CCC2)C | PubChem[1] |

| InChI Key | RZUQNFAPFIHYCR-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 32.9 Ų | PubChem[1] |

| Complexity | 214 | PubChem[1] |

| Storage Temperature | -20°C Freezer, Under inert atmosphere | Guidechem |

Synthesis

The primary synthetic route to this compound is as a key intermediate in the multi-step synthesis of Molindone. A patented method outlines a five-step process where the target compound, designated as SUMO-2, is formed in the second step.

Experimental Protocol: Synthesis of this compound (SUMO-2)

This protocol is based on the patented synthesis of Molindone, where this compound is a key intermediate.

Step 1: Synthesis of 2,3-pentanedione-2-oxime (SUMO-1)

-

Reactants: 2,3-pentanedione and hydroxylamine hydrochloride.

-

Procedure: 2,3-pentanedione is reacted with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime. Specific reaction conditions such as solvent, temperature, and reaction time are proprietary to the patent but would typically involve a condensation reaction in a suitable solvent.

Step 2: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2)

-

Reactants: 2,3-pentanedione-2-oxime (SUMO-1) and 1,3-cyclohexanedione.

-

Procedure: The 2,3-pentanedione-2-oxime produced in Step 1 is reacted with 1,3-cyclohexanedione. This reaction is a variation of the Nenitzescu indole synthesis. The reaction likely proceeds via in-situ reduction of the oxime to the corresponding amine, which then condenses with the dione to form the tetrahydroindolone ring system. The patent suggests that 2-amino-pentan-3-one, generated by the reduction of 2,3-pentanedione-2-oxime, reacts with 1,3-cyclohexanedione to yield SUMO-2.

Synthesis Workflow

References

Technical Guide: Structure Elucidation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Abstract

This document provides a comprehensive technical overview of the structure elucidation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS: 6116-76-3). The structure of this tetrahydroindole derivative is confirmed through a multi-technique spectroscopic approach, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide details the interpretation of the spectral data, provides standardized experimental protocols for data acquisition, and presents a logical workflow for the elucidation process. Furthermore, it contextualizes the relevance of this molecular scaffold by illustrating the established signaling pathway of Molindone, a structurally related antipsychotic drug that highlights the therapeutic potential of this chemical class.

Introduction

The 4,5,6,7-tetrahydroindol-4-one core is a significant heterocyclic motif in medicinal chemistry, serving as a key building block for various pharmacologically active compounds.[1] Derivatives of this scaffold are found in drugs such as the antipsychotic Molindone, which is used to treat schizophrenia.[1] The specific analogue, this compound, possesses the characteristic fused pyrrole and cyclohexanone rings. Its precise structural characterization is paramount for quality control, further synthetic modification, and understanding its structure-activity relationships (SAR).

The elucidation process relies on the synergistic interpretation of data from multiple analytical techniques to unambiguously determine the molecular formula, connectivity of atoms, and the nature of functional groups.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 6116-76-3 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Exact Mass | 177.1154 g/mol |

Image Source: PubChem CID 80204[2]

Spectroscopic Data & Interpretation

Note: While this compound is commercially available, publicly accessible, peer-reviewed spectral data is limited. The following data is representative and predicted based on the known structure and analysis of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which validates the molecular formula.

Table 1: Mass Spectrometry Data

| Technique | Parameter | Observed Value | Interpretation |

|---|

| ESI-MS | [M+H]⁺ | m/z 178.1226 | Corresponds to the protonated molecule (C₁₁H₁₆NO⁺), confirming the molecular weight of 177.1154 u. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3350 | Strong, Broad | N-H stretch (pyrrole) |

| ~2960-2850 | Strong | C-H stretch (aliphatic CH₂, CH₃) |

| ~1640 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1590 | Medium | C=C stretch (pyrrole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectroscopy Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | br s | 1H | NH |

| ~2.65 | t, J=6.0 Hz | 2H | C5-H ₂ |

| ~2.45 | q, J=7.5 Hz | 2H | -CH₂-CH₃ |

| ~2.40 | t, J=6.0 Hz | 2H | C7-H ₂ |

| ~2.25 | s | 3H | C2-CH₃ |

| ~2.00 | p, J=6.0 Hz | 2H | C6-H ₂ |

| ~1.15 | t, J=7.5 Hz | 3H | -CH₂-CH₃ |

Table 4: ¹³C NMR Spectroscopy Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~194.0 | C4 (C=O) |

| ~145.0 | C7a |

| ~128.0 | C3a |

| ~120.0 | C2 |

| ~115.0 | C3 |

| ~38.0 | C7 |

| ~24.0 | C5 |

| ~22.0 | C6 |

| ~18.0 | -C H₂-CH₃ |

| ~14.0 | -CH₂-C H₃ |

| ~11.0 | C2-C H₃ |

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

Mass Spectrometry (High-Resolution)

-

Instrumentation: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Sample Preparation: 1 mg of the compound is dissolved in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. A 1:100 dilution is prepared using 50:50 acetonitrile:water with 0.1% formic acid.

-

Acquisition Parameters:

-

Ionization Mode: Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

-

Lock Mass: Leucine enkephalin (m/z 556.2771) for internal calibration.

-

Infrared Spectroscopy (FT-IR)

-

Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

NMR Spectroscopy

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[4]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[4]

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The logical process for determining the structure of an unknown compound involves integrating data from multiple spectroscopic techniques in a stepwise manner.

Biological Context: Signaling Pathway of Related Drugs

The tetrahydroindolone scaffold is the core of the antipsychotic drug Molindone. Molindone's therapeutic effect in schizophrenia is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2B receptors in the central nervous system.[5][6][7][8]

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS and HRMS confirm the molecular formula C₁₁H₁₅NO. IR analysis identifies key N-H and α,β-unsaturated ketone functionalities. Finally, ¹H and ¹³C NMR provide the precise atomic connectivity, confirming the ethyl and methyl substitutions on the pyrrole ring fused to the cyclohexanone moiety. The established protocols and workflows detailed herein provide a robust framework for the characterization of this and related heterocyclic compounds. The biological relevance of this molecular class, demonstrated by the mechanism of action of Molindone, underscores its importance as a scaffold for the development of novel therapeutics targeting CNS disorders.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]

- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Molindone hydrochloride used for? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS: 6116-76-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS number 6116-76-3), a key heterocyclic intermediate in the synthesis of the antipsychotic drug Molindone. This document details its physicochemical properties, synthesis methodologies, and available spectral data. While direct biological activity studies on this intermediate are limited, its pivotal role as a precursor to Molindone warrants an examination of Molindone's pharmacology and mechanism of action to understand the chemical space and biological relevance of this compound. This guide aims to be a valuable resource for researchers in medicinal chemistry, process development, and pharmacology.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. It is also recognized as a related compound and impurity of the drug Molindone, sometimes referred to as "Molindone Impurity C" or "Molindone Related Compound A".[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6116-76-3 | [3] |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, Molindone Related Compound A | [2] |

| Appearance | Off-White Powder | [2] |

| Predicted pKa | 16.94 ± 0.20 | [4] |

| Storage Temperature | -20°C, under inert atmosphere | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Molindone. Several synthetic routes have been reported, primarily involving the condensation of a dione with an amino-ketone or its precursor.

Synthesis from 2,3-Pentanedione-2-oxime and 1,3-Cyclohexanedione

A common and patented method involves a two-step process starting from 2,3-pentanedione.[5]

Experimental Protocol:

-

Step 1: Synthesis of 2,3-Pentanedione-2-oxime.

-

Step 2: Condensation to form this compound.

-

The resulting 2,3-pentanedione-2-oxime is then reacted with 1,3-cyclohexanedione.[5] This condensation reaction forms the tetrahydroindolone ring system.

-

References

Spectral Analysis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one[1]

-

Molecular Formula: C₁₁H₁₅NO[1]

-

Molecular Weight: 177.24 g/mol [1]

-

CAS Number: 6116-76-3[1]

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. This data is predicted based on the chemical structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 9.0 | Singlet (broad) | 1H | N-H (indole) |

| ~ 2.6 - 2.8 | Quartet | 2H | -CH₂- (ethyl group) |

| ~ 2.4 - 2.6 | Triplet | 2H | -CH₂- (C5) |

| ~ 2.3 - 2.5 | Singlet | 3H | -CH₃ (C2) |

| ~ 2.0 - 2.2 | Triplet | 2H | -CH₂- (C7) |

| ~ 1.8 - 2.0 | Multiplet | 2H | -CH₂- (C6) |

| ~ 1.1 - 1.3 | Triplet | 3H | -CH₃ (ethyl group) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 195 - 205 | C=O | C4 (Ketone) |

| ~ 140 - 150 | C | C3a |

| ~ 130 - 140 | C | C7a |

| ~ 115 - 125 | C | C3 |

| ~ 110 - 120 | C | C2 |

| ~ 35 - 45 | CH₂ | C5 |

| ~ 25 - 35 | CH₂ | C7 |

| ~ 20 - 30 | CH₂ | C6 |

| ~ 15 - 25 | CH₂ | -CH₂- (ethyl group) |

| ~ 10 - 20 | CH₃ | -CH₃ (ethyl group) |

| ~ 5 - 15 | CH₃ | -CH₃ (C2) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3200 - 3400 | Strong, Broad | N-H | Stretching |

| ~ 2850 - 3000 | Medium-Strong | C-H | Stretching (Aliphatic) |

| ~ 1640 - 1680 | Strong | C=O | Stretching (α,β-unsaturated ketone) |

| ~ 1580 - 1620 | Medium | C=C | Stretching (in ring) |

| ~ 1400 - 1470 | Medium | C-H | Bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 148 | [M - C₂H₅]⁺ |

| 120 | [M - C₂H₅ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay, and number of scans).

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, using optimized parameters for a less sensitive nucleus (e.g., a larger number of scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the compound.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

For a volatile compound, electron ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow for spectral data analysis and the chemical structure of the target compound.

Caption: General workflow for the spectral analysis of a chemical compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to Interpreting NMR Spectra of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

This guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a heterocyclic compound of interest to researchers and professionals in the field of drug development and organic chemistry. Due to the unavailability of experimentally acquired spectra in the public domain, this guide presents a thorough interpretation based on established principles of NMR spectroscopy and predicted spectral data.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the molecule's structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | ~8.0-9.0 | br s | - | 1H |

| H-5 (CH₂) | ~2.5-2.7 | t | ~6.0 | 2H |

| H-6 (CH₂) | ~2.0-2.2 | m | ~6.0 | 2H |

| H-7 (CH₂) | ~2.3-2.5 | t | ~6.0 | 2H |

| -CH₂-CH₃ (ethyl) | ~2.4-2.6 | q | ~7.5 | 2H |

| -CH₂-CH₃ (ethyl) | ~1.1-1.3 | t | ~7.5 | 3H |

| -CH₃ (methyl) | ~2.2-2.4 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~145-150 |

| C-3 | ~115-120 |

| C-3a | ~125-130 |

| C-4 (C=O) | ~190-195 |

| C-5 | ~35-40 |

| C-6 | ~20-25 |

| C-7 | ~25-30 |

| C-7a | ~160-165 |

| -CH₂-CH₃ (ethyl) | ~15-20 |

| -CH₂-CH₃ (ethyl) | ~10-15 |

| -CH₃ (methyl) | ~10-15 |

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

3. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16-64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Typically 0-12 ppm.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): Typically 0-220 ppm.

-

Temperature: 298 K (25 °C).

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for NMR data acquisition and interpretation.

Interpretation of NMR Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides valuable information about the proton environments in the molecule.

-

NH Proton (H-1): A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm). The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its integration corresponds to one proton.

-

Aliphatic Protons (H-5, H-6, H-7): The three methylene groups in the six-membered ring will appear as multiplets in the aliphatic region.

-

The H-5 protons , being adjacent to the carbonyl group, are expected to be the most deshielded of the three, appearing as a triplet around δ 2.5-2.7 ppm due to coupling with the H-6 protons.

-

The H-6 protons will likely appear as a multiplet around δ 2.0-2.2 ppm, being coupled to both H-5 and H-7 protons.

-

The H-7 protons , adjacent to the pyrrole ring, are expected to be a triplet around δ 2.3-2.5 ppm due to coupling with the H-6 protons.

-

-

Ethyl Group Protons:

-

The methylene protons (-CH₂-CH₃) are expected to be a quartet in the region of δ 2.4-2.6 ppm due to coupling with the adjacent methyl protons.

-

The methyl protons (-CH₂-CH₃) will appear as a triplet around δ 1.1-1.3 ppm, integrating to three protons.

-

-

Methyl Group Protons: The protons of the methyl group at C-2 are expected to be a singlet in the region of δ 2.2-2.4 ppm, as there are no adjacent protons to couple with.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C-4): The most downfield signal is expected for the carbonyl carbon, appearing around δ 190-195 ppm.

-

Pyrrole Ring Carbons (C-2, C-3, C-3a, C-7a):

-

C-2 and C-7a , being attached to the nitrogen atom, will be in the range of δ 145-150 ppm and δ 160-165 ppm, respectively.

-

C-3 and C-3a will appear in the aromatic/vinylic region, around δ 115-120 ppm and δ 125-130 ppm.

-

-

Aliphatic Carbons (C-5, C-6, C-7): The methylene carbons of the six-membered ring will have signals in the upfield region, typically between δ 20-40 ppm.

-

Ethyl and Methyl Group Carbons: The carbons of the ethyl and methyl substituents will appear at the most upfield region of the spectrum, typically between δ 10-20 ppm.

Conclusion

This in-depth guide provides a comprehensive interpretation of the expected ¹H and ¹³C NMR spectra of this compound. By combining the analysis of chemical shifts, multiplicities, coupling constants, and integration, a detailed structural elucidation can be achieved. The provided experimental protocols and workflow diagrams serve as a practical reference for researchers and scientists working with this and similar compounds. While based on predicted data, this guide offers a solid foundation for understanding the NMR characteristics of this molecule and will be a valuable tool for its identification and characterization in a laboratory setting.

A Technical Review of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic compound belonging to the tetrahydroindolone class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including antipsychotic drugs like Molindone. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological activities based on studies of closely related analogs. While specific experimental data for this exact molecule is sparse in the public domain, this review consolidates the known information on its chemical class to guide future research and drug discovery efforts.

Core Compound Properties

This compound is a solid, pale-yellow to yellow-brown substance at room temperature.[1] Its fundamental chemical and physical properties, largely computed, are summarized in the table below.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| CAS Number | 6116-76-3 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one, 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole | [2] |

| pKa (Predicted) | 16.94 ± 0.20 | [1] |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

Synthesis

The primary synthetic route to the 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu indole synthesis.[4][5][6] This reaction typically involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[6]

General Experimental Protocol: Nenitzescu Synthesis of a 4,5,6,7-Tetrahydroindol-4-one Derivative

Reactants:

-

1,3-Cyclohexanedione

-

An appropriate α-aminoketone (e.g., 3-aminopentan-2-one) or its precursor.

Procedure:

-

Dissolve 1,3-cyclohexanedione in a suitable solvent, such as acetic acid or a lower alcohol.

-

Add the α-aminoketone to the solution. Often, the α-aminoketone is generated in situ from its corresponding oxime by reduction (e.g., with zinc dust) to prevent self-condensation.[6]

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4,5,6,7-tetrahydroindol-4-one derivative.

Potential Biological Activities and Signaling Pathways

Direct pharmacological studies on this compound are not extensively reported in the available literature. However, the tetrahydroindolone scaffold is a key pharmacophore in several bioactive molecules, suggesting potential areas of therapeutic interest for the title compound.

Antipsychotic Activity

The most notable drug containing this core structure is Molindone, an antipsychotic medication used to treat schizophrenia.[5][6] A hydroxylated derivative of the target molecule, 3-ethyl-5-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one, is a known impurity and metabolite of Molindone.[4][7] The mechanism of action of Molindone is believed to involve the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. It is plausible that this compound could exhibit similar properties.

Anticancer and Kinase Inhibition Potential

Several studies have highlighted the anticancer potential of substituted indole and tetrahydroindolone derivatives. While no specific data exists for this compound, related compounds have shown activity. For instance, some 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones have demonstrated potent antitumor activity, potentially by acting as tubulin binders.[8] Other indole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, which are crucial regulators of the cell cycle.[9]

The table below summarizes the reported cytotoxic activities of some related indole derivatives.

| Compound Class | Cell Lines | Reported Activity (IC₅₀/GI₅₀) | Proposed Mechanism |

| N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs | A549/ATTC (non-small cell lung cancer), LOX IMVI (melanoma), Leukemia cell lines | 190 nM - 5 µM | Not specified |

| 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones | Various human cancer cell lines | Growth inhibition more potent than vincristine for some derivatives | Tubulin binding |

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Optimized Synthesis and Characterization: Development and publication of a detailed, high-yield synthesis protocol, accompanied by full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

In Vitro Pharmacological Profiling: Screening of the compound against a panel of receptors, enzymes, and ion channels, with a particular focus on dopamine receptors and protein kinases, to identify its primary biological targets.

-

Anticancer Evaluation: Assessment of its cytotoxic and cytostatic effects on a diverse panel of human cancer cell lines to explore its potential as an anticancer agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for biological activity and to optimize potency and selectivity.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis and antitumor activity of 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroindolone Core: A Scaffolding for Diverse Pharmacological Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydroindol-4-one scaffold is a privileged heterocyclic motif that has served as a cornerstone in the development of a wide array of therapeutic agents. First reported in 1928 by Nenitzescu and Scortzbanu, this bicyclic structure, composed of a pyrrole ring fused to a cyclohexanone ring, has demonstrated remarkable versatility, leading to the discovery of drugs with applications in neuroscience, oncology, and cardiovascular medicine.[1][2] Its synthetic tractability and the ability of its derivatives to interact with various biological targets have cemented its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of tetrahydroindolone derivatives, with a focus on key experimental protocols and quantitative data to aid researchers in this field.

Historical Perspective: From Synthesis to Therapeutic Breakthroughs

The journey of tetrahydroindolone derivatives began with the pioneering work of Nenitzescu and Scortzbanu in 1928, who first described the synthesis of the 4,5,6,7-tetrahydroindol-4-one core.[1][2] However, it was several decades later that the therapeutic potential of this scaffold was fully realized. A pivotal moment in the history of these compounds was the development and FDA approval of Molindone in 1974.[3][4][5] Marketed under the brand name Moban, Molindone emerged as a significant addition to the arsenal of antipsychotic medications for the treatment of schizophrenia.[3][5]

The discovery of Molindone spurred further interest in the tetrahydroindolone core, leading to the exploration of its derivatives for a range of other biological activities. Researchers have since identified compounds with anxiolytic, anticancer, antimicrobial, and antiarrhythmic properties, highlighting the broad therapeutic window of this chemical class.[1]

Key Therapeutic Applications and Mechanisms of Action

Antipsychotic Activity: The Molindone Story

Molindone, a first-generation antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[3][6] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] While its primary mechanism is centered on dopamine antagonism, some studies suggest that Molindone may also interact with serotonin receptors, which might contribute to its overall clinical profile.[4]

Signaling Pathway of Molindone's Antipsychotic Action

Caption: Molindone's antagonism of the D2 receptor.

Cardiovascular Applications: Kv1.5 Potassium Channel Blockade

More recently, tetrahydroindolone derivatives have been investigated as potent and selective blockers of the Kv1.5 potassium channel.[7] The Kv1.5 channel is predominantly expressed in the atria of the heart, and its inhibition is a promising strategy for the treatment of atrial fibrillation. By blocking this channel, these compounds can prolong the atrial effective refractory period without significantly affecting ventricular repolarization, thereby reducing the risk of pro-arrhythmic side effects.[7]

Synthesis of the Tetrahydroindolone Core and its Derivatives

The classical and most widely adopted method for the synthesis of the 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu indole synthesis . This reaction involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[1][2] Variations of this method, such as using in situ generated aminocarbonyl precursors, have been developed to improve yields and substrate scope.

General Workflow for the Synthesis and Evaluation of Tetrahydroindolone Derivatives

Caption: General workflow for tetrahydroindolone drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrahydroindolone derivatives across different therapeutic applications.

Table 1: Antiproliferative Activity of Penindolone Derivatives against SCLC (H69AR) Cells [8]

| Compound | IC50 (µM) |

| Penindolone (PND) | 42.5 |

| 5h | 1.6 |

Table 2: In Vitro Activity of Tetrahydroindolone-Derived Semicarbazones as Kv1.5 Blockers [7]

| Compound | Kv1.5 Blockade (IC50, µM) |

| 8i | Potent (specific value not provided in abstract) |

| 10c | Potent (specific value not provided in abstract) |

Experimental Protocols

General Procedure for the Synthesis of 4,5,6,7-Tetrahydroindol-4-one (A Nenitzescu-type reaction)

To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), is added the α-aminoketone or its precursor (1 equivalent). The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired 4,5,6,7-tetrahydroindol-4-one.

In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

Human small-cell lung cancer (SCLC) cells (e.g., H69AR) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., penindolone derivatives) for a specified duration (e.g., 72 hours). Following treatment, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.[8]

Electrophysiological Recording of Kv1.5 Channel Activity

The activity of the Kv1.5 potassium channel is typically measured using the whole-cell patch-clamp technique in a suitable cell line stably expressing the human Kv1.5 channel (e.g., HEK293 cells). Cells are voltage-clamped, and currents are elicited by a series of depolarizing voltage steps. The test compounds are perfused at various concentrations, and the inhibition of the Kv1.5 current is measured. The IC50 values are determined by fitting the concentration-response data to the Hill equation.

Conclusion

The tetrahydroindolone core has proven to be a remarkably fruitful scaffold in drug discovery, yielding compounds with a diverse range of pharmacological activities. From the well-established antipsychotic Molindone to promising new candidates for the treatment of cancer and cardiac arrhythmias, the versatility of this heterocyclic system is evident. The synthetic accessibility of the core and the potential for extensive derivatization ensure that tetrahydroindolones will continue to be a focal point of research for the development of novel therapeutics. This guide provides a foundational understanding and practical data to support ongoing and future research in this exciting area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - ProQuest [proquest.com]

- 3. mentalhealth.com [mentalhealth.com]

- 4. Molindone - Wikipedia [en.wikipedia.org]

- 5. What is Molindone hydrochloride used for? [synapse.patsnap.com]

- 6. Molindone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel penindolone derivatives as potential antiproliferative agents against SCLC in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Biological Activity of Substituted Tetrahydroindol-4-ones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological activities of substituted tetrahydroindol-4-ones, a class of heterocyclic compounds with significant potential in drug discovery. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and development in this area.

Introduction to Tetrahydroindol-4-ones

The 4,5,6,7-tetrahydroindol-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. Their synthetic tractability allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. This guide focuses on the quantitative biological data of these substituted analogs, the methodologies used to obtain this data, and the underlying structure-activity relationships.

Data Presentation of Biological Activities

The biological activities of substituted tetrahydroindol-4-ones are summarized below in tabular format for clear comparison.

Anticancer Activity

The cytotoxic effects of various substituted tetrahydroindol-4-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Anticancer Activity of Substituted Tetrahydroindol-4-one Derivatives (IC50 in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (Leukemia) | 14.8 | |

| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 (Human Embryonic Kidney) | 93.63 | |

| 1-(4-phenoxyphenyl)-...-indol-4-one | HEK293 | 12.13 | [2] |

| 1-benzyl-...-indol-4-one | HEK293 | 56.06 | [2] |

| 1-(3-chlorophenyl)-...-indol-4-one | HEK293 | 46.81 | [2] |

| 1-(3,4-difluorophenyl)-...-indol-4-one | HEK293 | 97.93 | [2] |

| 1-phenyl-...-indol-4-one | HEK293 | 124.3 | [2] |

| 1-(2-picolinyl)-...-indol-4-one | HEK293 | 151.4 | [2] |

Antimicrobial Activity

Substituted tetrahydroindol-4-ones and related indole derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the MIC values for various derivatives against different bacterial and fungal strains.

Table 2: Antimicrobial Activity of Substituted Indole Derivatives (MIC in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [3] |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [3] |

| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | |

| Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles (4d-f) | Various Bacteria | 3.75 - 60 | [4] |

| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (XTT Assay)

This protocol is a colorimetric assay for the non-radioactive quantification of cellular proliferation and viability.

Materials:

-

96-well microplates

-

XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) labeling reagent

-

Electron-coupling reagent

-

Culture medium

-

Test compounds

-

Microplate reader (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

XTT Labeling:

-

Thaw the XTT labeling reagent and electron-coupling reagent.

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add 50 µL of the XTT labeling mixture to each well.

-

-

Incubation with XTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.[5][6]

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Bacterial or fungal inoculum

-

Sterile diluents

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the culture broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL.

-

Controls:

-

Growth Control: A well containing only broth and the inoculum (no compound).

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the biological evaluation of substituted tetrahydroindol-4-ones.

Workflow for In Vitro Cytotoxicity (XTT) Assay.

General Structure-Activity Relationships.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. woah.org [woah.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

In-Depth Technical Guide: The Core Mechanism of Action of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Executive Summary

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a derivative of the dihydroindolone class of compounds. Based on the activity of its parent compound, molindone, its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors in the central nervous system.[2][3][4] This blockade of dopaminergic neurotransmission is a cornerstone of the therapeutic effects of many antipsychotic agents. Additionally, it is proposed to exhibit antagonistic activity at serotonin 5-HT2B receptors.[1][5] This dual receptor interaction profile suggests a potential modulation of both dopaminergic and serotonergic pathways, which are critically implicated in the pathophysiology of psychotic disorders.

Core Pharmacodynamics: Receptor Binding Profile

The primary pharmacological activity is attributed to its interaction with specific neurotransmitter receptors. The binding affinities for the parent compound, molindone, are summarized below. It is anticipated that this compound would exhibit a comparable profile.

| Receptor Subtype | Interaction Type | Affinity (IC50) | Reference |

| Dopamine D2 | Antagonist | 84–140 nM | [1] |

| Dopamine D2S | Antagonist | 0.14 µM | [5] |

| Dopamine D2L | Antagonist | Potent Antagonist | [6] |

| Dopamine D1, D3, D5 | Weak Antagonist | 3,200–8,300 nM | [1] |

| Serotonin 5-HT2B | Antagonist | 410 nM (0.41 µM) | [1][5] |

| Serotonin 5-HT2A | Weak Antagonist | 14,000 nM (14 µM) | [1][5] |

| Serotonin 5-HT1A, 2C, 6, 7 | No Significant Binding | - | [1] |

| α-Adrenergic Receptors | No Significant Binding | - | [1] |

| Histamine H1 Receptor | No Significant Antagonism | - | [1] |

| Cholinergic Receptors | Little to no activity | - | [1] |

Signaling Pathways

The therapeutic effects are primarily mediated through the modulation of the dopaminergic and serotonergic signaling pathways in the brain.

Dopaminergic Pathway Antagonism

The core mechanism involves the blockade of D2 dopamine receptors in the mesolimbic pathway of the brain. In conditions like schizophrenia, hyperactivity of this pathway is associated with positive symptoms (e.g., hallucinations, delusions).[2] By acting as a competitive antagonist at the postsynaptic D2 receptor, the compound prevents the binding of endogenous dopamine, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.

Serotonergic Pathway Modulation

The compound also acts as an antagonist at 5-HT2B receptors. While the precise role of 5-HT2B antagonism in psychosis is still under investigation, modulation of the serotonergic system is a key feature of many atypical antipsychotics. This interaction may contribute to a broader spectrum of efficacy, potentially influencing negative and cognitive symptoms of schizophrenia.[2]

References

- 1. Molindone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Molindone (Moban): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. tandfonline.com [tandfonline.com]

- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Indol-4-one Compounds: A Technical Guide to Key Molecular Targets

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising therapeutic applications of indol-4-one compounds, a class of molecules with significant potential in drug discovery and development. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core molecular targets of these compounds, particularly in the realms of cancer, neurodegenerative diseases, and inflammation. The guide meticulously summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this critical area.

The indol-4-one scaffold, a privileged structure in medicinal chemistry, has demonstrated a wide range of biological activities. This guide consolidates current research to highlight its potential as a source of novel therapeutic agents.

Key Therapeutic Areas and Molecular Targets

Indol-4-one derivatives have shown significant promise across several therapeutic areas:

-

Anticancer Activity: These compounds have been investigated for their ability to target various hallmarks of cancer. Key molecular targets identified include:

-

Protein Kinases: Indol-4-one and its derivatives have the potential to inhibit the activity of crucial protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[1]

-

Tubulin Polymerization: Several indole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division, making it a key target for anticancer therapies.[2][3]

-

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Indole-based compounds have been designed to inhibit anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.[4]

-

-

Neuroprotective Effects: In the context of neurodegenerative diseases, indol-4-one compounds are being explored for their ability to combat oxidative stress and neuroinflammation.[5] Potential mechanisms include:

-

Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Indole derivatives have been shown to modulate this pathway, reducing the production of pro-inflammatory cytokines.[1][6]

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), these compounds can protect neuronal cells from oxidative damage, a common feature of neurodegenerative disorders.[5]

-

-

Anti-inflammatory Properties: The anti-inflammatory effects of indol-4-one derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade:

-

Antibacterial Potential: A notable and specific target for 4-oxo-4,5,6,7-tetrahydroindole derivatives is chorismate mutase . This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, fungi, and plants, but is absent in humans, making it an attractive target for the development of novel antimicrobial agents.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected indol-4-one and related indole derivatives against various therapeutic targets.

| Compound Class | Target | Specific Compound Example | IC50 Value | Cell Line/Assay Condition | Reference |

| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione | EGFR | Compound 15 | 32 nM | Biochemical Assay | [1] |

| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione | BRAFV600E | Compound 15 | 45 nM | Biochemical Assay | [1] |

| Indole-based Bcl-2 Inhibitor | Bcl-2 | Compound U2 | 1.2 ± 0.02 µM | ELISA Binding Assay | [4] |

| Indole-based Tubulin Inhibitor | Tubulin Polymerization | Compound 5m | 0.37 ± 0.07 μM | Biochemical Assay | [2] |

| 4-oxo-4,5,6,7-tetrahydroindole | Chorismate Mutase | Not specified | - | In vitro assay | [9] |

| 1,3-dihydro-2H-indolin-2-one derivative | COX-2 | Compound 4e | 2.35 ± 0.04 µM | In vitro COX-2 inhibitory assay | [10] |

Note: This table presents a selection of available data. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of indol-4-one compounds.

Chorismate Mutase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of chorismate mutase.

Materials:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.[11]

-

Chorismic acid stock solution.[11]

-

Purified chorismate mutase enzyme.

-

Test indol-4-one compound stock solution (dissolved in a suitable solvent like DMSO).

-

UV-transparent 96-well plate or cuvette.

-

Spectrophotometer capable of reading absorbance at 274 nm.

Procedure:

-

Prepare a reaction mixture in the wells of a UV-transparent plate containing the assay buffer and the desired concentration of the test inhibitor.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known concentration of chorismic acid to each well.

-

Immediately monitor the decrease in absorbance at 274 nm over time using a spectrophotometer. The rate of decrease corresponds to the rate of chorismate consumption.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][12][13][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the indol-4-one compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to detect changes in the protein levels of key components of the NF-κB signaling pathway upon treatment with indol-4-one compounds.[1][2][5][15]

Materials:

-

Cells (e.g., macrophages, cancer cell lines).

-

Indol-4-one compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system.

Procedure:

-

Treat cells with the indol-4-one compound for the desired time and at various concentrations. A positive control (e.g., LPS) can be used to stimulate the NF-κB pathway.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.[7][16][17][18]

Materials:

-

Wistar rats.

-

Carrageenan solution (1% in saline).

-

Indol-4-one compound suspension.

-

Positive control drug (e.g., Indomethacin).

-

Pletysmometer or digital calipers to measure paw volume/thickness.

Procedure:

-

Acclimatize the rats to the experimental conditions.

-

Administer the indol-4-one compound or the positive control drug orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: EGFR signaling pathway and potential inhibition by indol-4-one compounds.

Caption: NF-κB signaling pathway and its potential modulation by indol-4-one compounds.

Caption: Experimental workflow for the MTT cytotoxicity assay.

This in-depth technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future development of indol-4-one-based therapeutics. The detailed protocols and visual aids are intended to streamline research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 3. MAPK signaling pathway | Abcam [abcam.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aurigeneservices.com [aurigeneservices.com]

- 10. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. atcc.org [atcc.org]

- 15. benchchem.com [benchchem.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

Probing the Potential of Tetrahydroindol-4-one Derivatives: A Computational Docking Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The tetrahydroindol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and diverse substitution patterns have made it an attractive starting point for the development of novel therapeutic agents. This technical guide delves into the computational docking studies of tetrahydroindol-4-one derivatives, offering a comprehensive overview of their interactions with key protein targets implicated in various disease pathways. By summarizing quantitative binding data, detailing experimental protocols, and visualizing relevant signaling cascades, this document aims to provide a valuable resource for researchers engaged in the design and discovery of next-generation therapeutics based on this versatile heterocyclic motif.

Data Presentation: Computational Docking Results

Computational docking is a powerful tool to predict the binding affinity and orientation of a small molecule within the active site of a target protein. The following tables summarize the results of docking studies performed on a series of tetrahydro[1][2]diazepino[1,2-a]indol-1-one derivatives, which are structurally related to tetrahydroindol-4-ones, against key protein kinases: Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase 3 (GSK-3). These kinases are crucial regulators of cellular processes, and their dysregulation is linked to cancer and neurodegenerative disorders.

The inhibitory activities (IC50) provide experimental validation of the compounds' potency. While direct binding energies from the specific docking studies are not publicly available, the IC50 values serve as a strong indicator of the binding affinity, where a lower IC50 value generally corresponds to a stronger binding interaction.

| Compound ID | Target Protein | IC50 (µM)[1] |

| 1a | CDK5/p25 | >10 |

| 1b | CDK5/p25 | 0.45 |

| 2a | CDK5/p25 | >10 |

| 2b | CDK5/p25 | 0.19 |

| 3a | CDK5/p25 | >10 |

| 3b | CDK5/p25 | 0.085 |

| Compound ID | Target Protein | IC50 (µM)[1] |

| 1a | GSK-3α/β | >10 |

| 1b | GSK-3α/β | 0.7 |

| 2a | GSK-3α/β | >10 |

| 2b | GSK-3α/β | 0.3 |

| 3a | GSK-3α/β | >10 |

| 3b | GSK-3α/β | 0.15 |

Experimental and Computational Protocols

The following sections outline the generalized methodologies for the synthesis and computational docking of tetrahydroindol-4-one derivatives based on established practices in the field.

Synthesis of Tetrahydro[1][2]diazepino[1,2-a]indol-1-one Derivatives

The synthesis of the evaluated tetrahydro[1][2]diazepino[1,2-a]indol-1-one derivatives was achieved through a multi-step process. A key sequence in their synthesis involves an iodolactonization followed by a lactone-to-lactam rearrangement.[1]

Molecular Docking Protocol

Computational docking studies are instrumental in understanding the molecular interactions between a ligand and its target protein.[1] A typical workflow for such a study is outlined below.

A generalized workflow for computational molecular docking studies.

1. Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., CDK5) is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural anomalies.

2. Ligand Preparation:

-

The 2D structures of the tetrahydroindol-4-one derivatives are drawn using chemical drawing software and converted to 3D structures.

-

The energy of the 3D structures is minimized to obtain the most stable conformation.

3. Docking Simulation:

-

A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

A docking program (e.g., AutoDock, GOLD) is used to systematically search for the best binding poses of the ligand within the defined active site.

-

The program scores the different poses based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

-

The docking results are analyzed to identify the pose with the best score (lowest binding energy).

-